BENZYLAMINE, N-METHYL-p-NITRO-N-NITROSO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylamine, N-methyl-p-nitro-N-nitroso-: is a complex organic compound that belongs to the class of nitrosamines These compounds are characterized by the presence of a nitroso group (-NO) attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Benzylamine, N-methyl-p-nitro-N-nitroso- typically involves the nitrosation of N-methyl-p-nitrobenzylamine. This process can be carried out using nitrous acid (HNO2) in an acidic medium. The reaction conditions often require a cold acidic solution to facilitate the formation of the nitroso compound .
Industrial Production Methods: Industrial production of Benzylamine, N-methyl-p-nitro-N-nitroso- may involve large-scale nitrosation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Benzylamine, N-methyl-p-nitro-N-nitroso- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
Benzylamine, N-methyl-p-nitro-N-nitroso- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzylamine, N-methyl-p-nitro-N-nitroso- involves its interaction with molecular targets and pathways. The nitroso group can participate in various chemical reactions, including nitrosation and nitrosylation, which can modify the function of biomolecules. The compound’s effects are mediated through its ability to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
N-methyl-p-nitroaniline: Shares structural similarities but lacks the nitroso group.
N-nitrosomethylbenzylamine: Another nitrosamine with potential carcinogenic properties.
Uniqueness: Its nitroso group distinguishes it from other similar compounds and contributes to its unique properties .
Properties
CAS No. |
84174-24-3 |
---|---|
Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
N-methyl-N-[(4-nitrophenyl)methyl]nitrous amide |
InChI |
InChI=1S/C8H9N3O3/c1-10(9-12)6-7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3 |
InChI Key |
ILORRQUFQKFPBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.